

# Fenpiclonil CAS number and chemical properties

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## Compound of Interest

Compound Name: *Fenpiclonil*

Cat. No.: *B1202646*

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## An In-depth Technical Guide to **Fenpiclonil**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Fenpiclonil**, focusing on its chemical identity, physicochemical properties, and mechanism of action. The information is curated for professionals in research, science, and drug development who require detailed and accurate data.

## Introduction

**Fenpiclonil** is a synthetic, broad-spectrum phenylpyrrole fungicide developed to control seed-borne and tuber-borne pathogens.[1][2] It is a chemical analog of the natural antifungal compound pyrrolnitrin.[2][3] Introduced in 1988, it has been used primarily for seed treatment in cereal crops and was also utilized as a wood preservative.[1][4] **Fenpiclonil** exhibits long-lasting, preventative activity against a range of fungi, particularly from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1][2]

## Chemical Identity

The unique identity of **Fenpiclonil** is defined by its CAS Registry Number and various chemical names and identifiers. This information is crucial for accurate substance registration, safety data management, and literature searches.

Identifier	Value
CAS Registry Number	74738-17-3[1][5][6][7][8][9][10][11][12]
IUPAC Name	4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile[1][2][5][11][12]
Synonyms	Beret, CGA 142705, 3-(2,3-Dichlorophenyl)-4-cyanopyrrole, 4-Cyano-3-(2,3-dichlorophenyl)pyrrole[5][6][7][8]
Molecular Formula	C <sub>11</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> [1][5][6][7][8][10][11][13][14]
Molecular Weight	237.08 g/mol [1][5][7][8][9][13]
InChIKey	FKLFBQCQQYDUAM-UHFFFAOYSA-N[1][11][14]
Canonical SMILES	C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N[1]

## Physicochemical Properties

The physical and chemical properties of **Fenpiclonil** dictate its environmental fate, biological activity, and formulation requirements. The following table summarizes key quantitative data.

Property	Value	Source(s)
Physical State	White crystals; Colorless, odorless crystals	[1][8]
Melting Point	145 - 152.9 °C	[1][6][8][9][10][12][14]
Boiling Point	~437.5 °C at 760 mmHg	[6]
Density	1.46 - 1.53 g/cm <sup>3</sup>	[1][6]
Vapor Pressure	1.10 x 10 <sup>-7</sup> mPa (20 °C)	[1][12]
Water Solubility	4.8 mg/L (20-25 °C)	[1][2][6][9]
Octanol-Water Partition Coefficient (Log P)	3.86 - 4.3	[1][2][6][8][14]
Dissociation Constant (pKa)	Not applicable; no dissociation.	[1]

Solubility in Organic Solvents (at 20 °C):[1]

- Acetone: 360,000 mg/L
- Ethanol: 73,000 mg/L
- Toluene: 7,200 mg/L
- n-Hexane: 26 mg/L

## Mechanism of Action

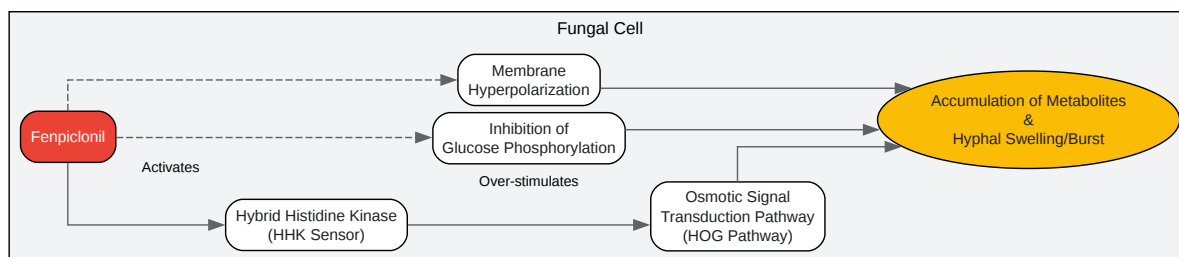
**Fenpiclonil** belongs to the phenylpyrrole class of fungicides (FRAC Group 12).[1] Its mode of action is complex and impacts multiple physiological processes within the fungal cell. The primary mechanism involves the disruption of the osmotic signal transduction pathway.[1][3][12]

Key effects include:

- Inhibition of Glucose Phosphorylation: **Fenpiclonil** interferes with the initial steps of glucose metabolism.[1][2][12]

- **Signal Transduction Disruption:** It is believed to activate a fungal hybrid histidine kinase (HHK), a key sensor in the high osmolarity glycerol (HOG) pathway.[3] This over-stimulation disrupts the normal cellular response to osmotic stress.
- **Membrane Hyperpolarization:** The fungicide causes rapid hyperpolarization of the fungal plasma membrane.[3][4]
- **Metabolite Accumulation:** The disruption of cellular processes leads to the accumulation of metabolites, resulting in hyphal swelling and eventual bursting of the fungal cells.[3][4]

The following diagram illustrates the proposed signaling pathway affected by **Fenpiclonil**.



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Proposed mechanism of action for **Fenpiclonil** in fungal cells.

## Experimental Protocols

Detailed, step-by-step experimental protocols for determining the physicochemical properties of commercial compounds like **Fenpiclonil** are typically proprietary. However, the methodologies employed are standardized analytical techniques.

- **Melting Point:** Determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus, following OECD Guideline 102.

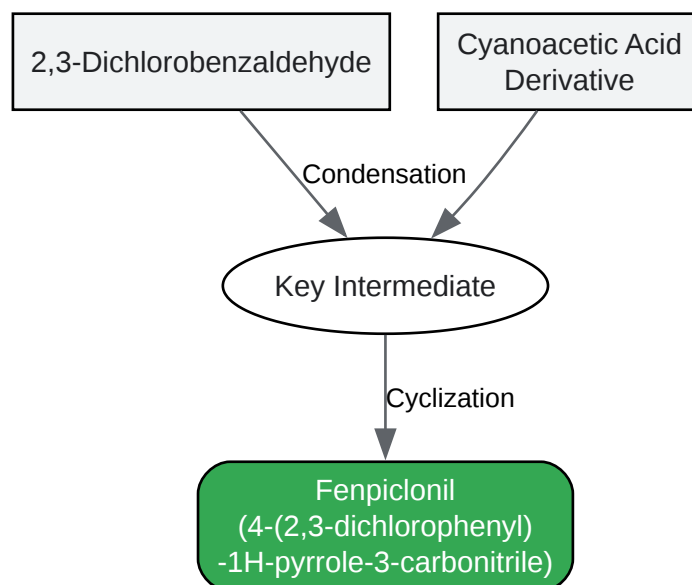
- Solubility: Measured according to OECD Guideline 105 (Water Solubility) or OECD Guideline 116 (Fat Solubility), often using the flask method followed by analysis with High-Performance Liquid Chromatography (HPLC).
- Vapor Pressure: Typically determined using gas saturation (OECD 104) or effusion methods.
- Octanol-Water Partition Coefficient (Log P): Measured via the shake-flask method as described in OECD Guideline 107.

For mechanism of action studies, the foundational work was presented by A. B. K. Jespers and M. A. De Waard.<sup>[8]</sup> Their research likely involved protocols such as:

- Radiolabeled Uptake Assays: To measure the rate of fungicide accumulation and the incorporation of radiolabeled glucose into fungal macromolecules.<sup>[15]</sup>
- Membrane Potential Measurement: Using lipophilic cations like tetraphenylphosphonium (TPP+) to quantify changes in plasma membrane potential.<sup>[4]</sup>
- Enzyme Assays: To assess the activity of key enzymes like glucose-6-phosphate dehydrogenase in the presence of the fungicide.

## Chemical Synthesis

The commercial production of **Fenpiclonil** is a multi-step chemical synthesis. The core of the process is the construction of the substituted phenylpyrrole structure.<sup>[1]</sup> The general workflow is outlined below.



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Generalized workflow for the chemical synthesis of **Fenpiclonil**.

The process begins with the condensation of 2,3-dichlorobenzaldehyde with a cyanoacetic acid derivative to form a key intermediate.[1] This intermediate is then cyclized to yield the final product, **Fenpiclonil**. [1] These reactions are typically conducted in organic solvents under carefully controlled temperature and pH to maximize yield and purity.[1]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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